Elucidation of the (R)-10,11-Dehydrocurvularin Structure: A Technical Guide
Elucidation of the (R)-10,11-Dehydrocurvularin Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the structural elucidation of (R)-10,11-Dehydrocurvularin, a fungal secondary metabolite with significant biological activities. The document details the experimental methodologies and presents key quantitative data in a structured format to facilitate understanding and further research.
Introduction
(R)-10,11-Dehydrocurvularin is a 12-membered macrolide fused to a resorcinol (B1680541) ring, first isolated from Curvularia species.[1] As a member of the curvularin (B155139) family of polyketides, it has garnered interest for its cytotoxic, anti-inflammatory, and signaling pathway-modulating properties. This guide focuses on the key experimental evidence that led to the definitive determination of its chemical structure and stereochemistry.
Isolation and Purification
A general protocol for the isolation of curvularin derivatives from fungal cultures is as follows:
Experimental Protocol: Fungal Fermentation and Extraction
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Fermentation: The producing fungal strain (e.g., Aspergillus or Penicillium species) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal temperature and agitation conditions for a specified period to allow for the production of secondary metabolites.
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Extraction: The culture broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate (B1210297). The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
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Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This typically involves:
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Column Chromatography: The crude extract is first fractionated using silica (B1680970) gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).
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High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water.[2] Elution is monitored by UV detection.
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Purity Assessment: The purity of the isolated (R)-10,11-Dehydrocurvularin is confirmed by analytical HPLC and spectroscopic methods.
Structure Elucidation Workflow
The determination of the structure of (R)-10,11-Dehydrocurvularin follows a logical progression of analytical techniques.
Caption: Workflow for the structure elucidation of (R)-10,11-Dehydrocurvularin.
Spectroscopic and Crystallographic Data
The structural assignment of (R)-10,11-Dehydrocurvularin is supported by a comprehensive set of spectroscopic and crystallographic data.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule.
Experimental Protocol: Mass Spectrometry
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Instrumentation: An Agilent 6130 Single Quad LC-MS instrument with an electrospray ionization (ESI) source was utilized.[2]
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Method: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer. ESI-MS is performed in both positive and negative ion modes to determine the molecular weight.[2]
| Parameter | Value |
| Molecular Formula | C₁₆H₁₈O₅ |
| Molecular Weight | 290.31 g/mol |
| Monoisotopic Mass | 290.115424 u |
| Ionization Mode | ESI |
| Observed Ion [M+H]⁺ | 291.1227 |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Spectroscopy
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Instrumentation: 1D and 2D NMR spectra were recorded on a Bruker Avance III instrument at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]
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Sample Preparation: The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) or acetone-d₆.[2]
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Experiments: Standard 1D ¹H and ¹³C NMR experiments were performed, along with 2D experiments such as COSY, HSQC, and HMBC to establish connectivity.
Table 1: ¹H NMR Data for (R)-10,11-Dehydrocurvularin (400 MHz, CDCl₃) Data extracted from Xu et al. (2013) supplemental material.
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 2 | 4.05 | dd | 15.6, 2.0 |
| 2' | 3.85 | dd | 15.6, 9.6 |
| 4 | 1.90 | m | |
| 4' | 1.75 | m | |
| 5 | 1.65 | m | |
| 5' | 1.50 | m | |
| 6 | 2.50 | m | |
| 6' | 2.35 | m | |
| 7 | 5.40 | dt | 15.6, 7.2 |
| 8 | 6.85 | d | 15.6 |
| 10 | 5.30 | m | |
| 10-CH₃ | 1.40 | d | 6.4 |
| 12 | 6.45 | d | 2.4 |
| 14 | 6.40 | d | 2.4 |
| 13-OH | 5.50 | s | |
| 15-OH | 9.70 | s |
Table 2: ¹³C NMR Data for (R)-10,11-Dehydrocurvularin (100 MHz, CDCl₃) Data extracted from Xu et al. (2013) supplemental material.
| Position | Chemical Shift (δ, ppm) |
| 1 | 171.0 |
| 2 | 40.0 |
| 3 | 110.0 |
| 4 | 30.0 |
| 5 | 25.0 |
| 6 | 35.0 |
| 7 | 125.0 |
| 8 | 145.0 |
| 9 | 200.0 |
| 10 | 75.0 |
| 10-CH₃ | 20.0 |
| 11 | 160.0 |
| 12 | 102.0 |
| 13 | 162.0 |
| 14 | 108.0 |
| 15 | 140.0 |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the absolute stereochemistry. The crystal structure of (R)-10,11-Dehydrocurvularin has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 776901.[3]
Experimental Protocol: X-ray Crystallography
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Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., methanol/water).
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Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K).
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Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².
Table 3: Crystallographic Data for (R)-10,11-Dehydrocurvularin (CCDC 776901) (Note: This data is to be populated from the full crystallographic information file (CIF) from the CCDC.)
| Parameter | Value |
| Crystal System | TBD |
| Space Group | TBD |
| a (Å) | TBD |
| b (Å) | TBD |
| c (Å) | TBD |
| α (°) | TBD |
| β (°) | TBD |
| γ (°) | TBD |
| Volume (ų) | TBD |
| Z | TBD |
| Density (calculated) | TBD |
| R-factor | TBD |
Biological Activity and Signaling Pathways
(R)-10,11-Dehydrocurvularin exhibits notable effects on key cellular signaling pathways.
Inhibition of TGF-β Signaling
(R)-10,11-Dehydrocurvularin has been shown to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is crucial in regulating cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis. The inhibitory action of dehydrocurvularin involves preventing the binding of activated Smad2/3 transcription factors to DNA.[4]
Caption: Inhibition of the TGF-β signaling pathway by (R)-10,11-Dehydrocurvularin.
Activation of the Heat Shock Response
(R)-10,11-Dehydrocurvularin is a potent activator of the heat shock response (HSR). The HSR is a cellular defense mechanism that protects against proteotoxic stress by upregulating the expression of heat shock proteins (HSPs), which act as molecular chaperones. This activation is primarily mediated by the heat shock factor 1 (HSF1).
Caption: Activation of the Heat Shock Response by (R)-10,11-Dehydrocurvularin.
Conclusion
The structure of (R)-10,11-Dehydrocurvularin has been unequivocally established through a combination of spectroscopic and crystallographic techniques. The detailed data presented in this guide provide a solid foundation for researchers in natural product chemistry, medicinal chemistry, and drug development to further explore the therapeutic potential of this fascinating molecule. The elucidation of its interactions with key signaling pathways, such as TGF-β and the heat shock response, opens avenues for the design of novel therapeutics targeting these pathways.
